molecular formula C9H8N4O3 B8803216 7-Methoxy-6-nitroquinazolin-4-amine

7-Methoxy-6-nitroquinazolin-4-amine

Cat. No.: B8803216
M. Wt: 220.18 g/mol
InChI Key: XZVLXRIKSVUPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-6-nitroquinazolin-4-amine (CAS 1363151-52-3) is a quinazoline derivative that serves as a key synthetic intermediate in medicinal chemistry and anticancer drug discovery research. Quinazoline-based compounds are recognized as privileged scaffolds in the development of targeted therapies, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein tyrosine kinase that is frequently mutated or overexpressed in various human cancers, such as those of the lung and colon . The structural motif of a 4-amino-substituted quinazoline is a common pharmacophoric feature in approved EGFR-targeting drugs like gefitinib and erlotinib . The methoxy and nitro functional groups on the quinazoline core enhance the compound's reactivity, making it a versatile building block for further chemical derivatization to explore structure-activity relationships . Researchers utilize this compound as a precursor for synthesizing novel molecules aimed at overcoming drug resistance mutations in EGFR, such as the T790M mutation . Its well-defined synthesis route and stability under standard conditions ensure reproducibility for exploratory pharmaceutical studies. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

7-methoxy-6-nitroquinazolin-4-amine

InChI

InChI=1S/C9H8N4O3/c1-16-8-3-6-5(2-7(8)13(14)15)9(10)12-4-11-6/h2-4H,1H3,(H2,10,11,12)

InChI Key

XZVLXRIKSVUPAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Etidronate Disodium

Mechanism and Efficacy
Etidronate disodium (EHDP), a first-generation bisphosphonate, lacks a nitrogen moiety in its structure, leading to weaker osteoclast inhibition compared to pamidronate . A randomized trial comparing 60 mg pamidronate (single 24-hour infusion) with 7.5 mg/kg EHDP (daily 2-hour infusions for 3 days) in cancer-related hypercalcemia showed superior efficacy for pamidronate:

  • Pamidronate: Normalized calcium in 70% of patients (21/30).
  • Etidronate: Normalized calcium in 41% of patients (14/34) .

Administration Pamidronate’s single-dose regimen offers logistical advantages over EHDP’s multi-day dosing.

Zoledronic Acid Hydrate

Zoledronic acid hydrate, a third-generation bisphosphonate, shares pamidronate’s nitrogen-containing structure but exhibits greater potency and prolonged duration of action . Pamidronate remains preferred in settings requiring rapid calcium normalization due to its established 4-hour infusion protocol .

Risedronate Sodium

Risedronate sodium, another nitrogen-containing bisphosphonate, is primarily administered orally for osteoporosis .

Key Differentiators

Efficacy in Hypercalcemia

Compound Response Rate (Cancer-Related Hypercalcemia) Dose Regimen Reference
Disodium pamidronate hydrate 70% (21/30) 60 mg single IV (4–24 hours)
Etidronate disodium 41% (14/34) 7.5 mg/kg daily × 3 days
Zoledronic acid hydrate Not directly compared Varies (e.g., 4 mg every 3–4 weeks)

Administration Flexibility

  • Pamidronate’s 4-hour infusion achieves comparable efficacy to 24-hour infusions, enhancing clinical convenience .
  • EHDP’s multi-day regimen and zoledronic acid’s extended dosing intervals may limit use in acute settings.

Stability and Formulation

Disodium pamidronate hydrate exists as a stable pentahydrate, with synthesis methods emphasizing purity through ion-exchange processes . Stability varies among hydrates (e.g., dihydrate vs. pentahydrate), impacting storage and shelf-life .

Preparation Methods

Methoxylation of 7-Fluoro-6-nitroquinazolin-4-ol Derivatives

A common precursor, 7-fluoro-6-nitroquinazolin-4-ol (5) , undergoes methoxylation under basic conditions. For example, treatment with potassium hydroxide (KOH) in methanol at 80°C for 1 hour replaces fluorine with methoxy, yielding 7-methoxy-6-nitroquinazolin-4-ol (6) with 92% efficiency. The reaction proceeds via deprotonation of methanol, generating a methoxide ion that attacks the electron-deficient C7 position.

Reaction Conditions

  • Substrate : 7-Fluoro-6-nitroquinazolin-4-ol

  • Base : KOH (2.5 equiv)

  • Solvent : Methanol

  • Temperature : 80°C

  • Yield : 92%

Alternative Alkaline Conditions

Sodium hydroxide (NaOH) in methanol has also been employed for methoxylation. In the synthesis of N–4-(4–chloro-3–trifluoromethyl–phenyl)-7–methoxy–quinazoline–4,6-diamine, NaOH (50% aqueous) facilitated fluorine substitution at 70°C, achieving 85.3% yield. This method highlights the versatility of alkaline conditions for methoxylation across diverse quinazoline derivatives.

Chlorination and Amination Sequence

Following methoxylation, the 4-position hydroxyl group is converted to a chloro intermediate, enabling nucleophilic amination.

Chlorination with Thionyl Chloride

7-Methoxy-6-nitroquinazolin-4-ol (6) reacts with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 90°C for 5 hours, yielding 4-chloro-7-methoxy-6-nitroquinazoline (7) in 86% yield. The reaction proceeds via activation of the hydroxyl group into a better leaving group, followed by chloride substitution.

Reaction Conditions

  • Chlorinating Agent : SOCl₂ (excess)

  • Catalyst : DMF (1 drop)

  • Solvent : Neat SOCl₂

  • Temperature : 90°C

  • Yield : 86%

One-Pot Multi-Step Synthesis

Recent advancements emphasize streamlined one-pot methodologies to reduce purification steps and improve scalability.

Consecutive Methoxylation and Chlorination

A one-pot protocol involves sequential methoxylation and chlorination. For instance, 7-fluoro-6-nitroquinazolin-4-ol is treated with KOH in methanol, followed by SOCl₂/DMF, achieving 78% overall yield for 4-chloro-7-methoxy-6-nitroquinazoline . This approach minimizes intermediate isolation, enhancing process efficiency.

Catalytic Amination

Palladium or nickel catalysts facilitate direct amination of chloro intermediates. In a related synthesis, Raney nickel catalyzed the reduction of a nitro group adjacent to methoxy in THF, though this primarily applies to downstream derivatives. Adaptation of such methods for primary amination warrants further exploration.

Comparative Analysis of Synthetic Routes

Method Key Steps Conditions Yield Reference
Methoxylation-ChlorinationSNAr (F→OCH₃), SOCl₂ chlorinationKOH/MeOH (80°C), SOCl₂/DMF (90°C)78%
One-Pot Alkaline MethoxylationNaOH/MeOH, SNAr70°C, 1 hour85.3%
Catalytic ReductionRaney Ni/H₂ in THF60°C, 2 hours99%

Challenges and Optimization Strategies

Regioselectivity in Nitro Group Positioning

The nitro group at position 6 is introduced early in the synthesis, often preceding methoxylation. Nitration of precursor quinazolines requires careful control to avoid over-nitration. For example, fuming nitric acid in acetic acid selectively nitrates position 6 without affecting the methoxy group.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance SNAr reactivity, while elevated temperatures (70–90°C) accelerate substitution. However, prolonged heating risks nitro-group reduction or decomposition, necessitating precise reaction monitoring.

Purification Techniques

Chromatographic purification (e.g., silica gel with CHCl₃/MeOH) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C7: δ 3.8–4.0 ppm; nitro at C6: deshielding effects on adjacent protons) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 348.72 for C₁₅H₁₀ClFN₄O₃) .
  • X-ray crystallography : Resolve spatial arrangement of substituents, critical for understanding steric effects in biological interactions .

How can researchers address contradictory reports on the biological activity of this compound (e.g., antimicrobial vs. anticancer)?

Advanced
Contradictions often arise from assay conditions or target selectivity. Methodological considerations:

  • Assay standardization : Use consistent cell lines (e.g., HCT-116 for anticancer studies) and bacterial strains (e.g., S. aureus for antimicrobial tests) .
  • Dose-response curves : Compare IC₅₀ values across studies; discrepancies may stem from varying solubility (e.g., 10.5 µg/mL at pH 7.4) .
  • Off-target profiling : Screen against kinase panels (e.g., CLK1/2/4) to identify unintended interactions .

What strategies are recommended for designing structure-activity relationship (SAR) studies on quinazoline derivatives?

Q. Advanced

  • Substituent variation : Replace the methoxy group with ethoxy or halogen (e.g., Cl, F) to assess electronic effects on bioactivity .
  • Nitro reduction : Compare 6-nitro vs. 6-amino derivatives; the latter often show enhanced solubility but reduced electrophilic reactivity .
  • Positional isomerism : Synthesize 5-nitro or 8-methoxy analogs to evaluate steric and electronic contributions .

How can solubility and purification challenges be mitigated during scale-up synthesis?

Q. Basic

  • Solvent selection : Use ethanol for recrystallization (balances polarity and cost) or DMF for dissolving nitro-substituted intermediates .
  • Column chromatography : Optimize gradients (e.g., 15→75% ethyl acetate in hexanes) to separate nitro/methoxy isomers .
  • Lyophilization : For hygroscopic intermediates, employ freeze-drying under inert atmospheres .

What computational approaches are effective in predicting the mechanism of action of this compound?

Q. Advanced

  • Molecular docking : Simulate binding to EGFR or CLK kinases using PubChem 3D conformers (InChI Key: AAGXTXFBDCMMIQ) .
  • QSAR modeling : Correlate logP values (e.g., 2.1 for C₁₅H₁₀ClFN₄O₃) with cytotoxic activity .
  • ADMET prediction : Use SwissADME to forecast metabolic stability and blood-brain barrier penetration .

How should stability studies be designed to ensure long-term storage of this compound?

Q. Basic

  • Storage conditions : Keep in amber vials under argon at 4°C to prevent nitro group degradation .
  • Accelerated stability testing : Expose to 40°C/75% RH for 6 months; monitor via HPLC for decomposition products (e.g., quinazolinone formation) .

What are the implications of substituting the methoxy group with trifluoromethyl or morpholine derivatives?

Q. Advanced

  • Trifluoromethyl : Enhances lipophilicity (logP increase by ~0.5) but may reduce aqueous solubility. Demonstrated improved anticancer activity in N-(4-chloro-3-trifluoromethylphenyl) analogs .
  • Morpholine : Introduces hydrogen-bonding capacity, improving kinase inhibition (e.g., CLK1 IC₅₀ < 100 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.